molecular formula C18H12N2O8S2Zn B14706347 Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- CAS No. 14494-69-0

Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))-

Cat. No.: B14706347
CAS No.: 14494-69-0
M. Wt: 513.8 g/mol
InChI Key: RRMHYLZMKFYSRT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is a coordination compound that features zinc as the central metal ion coordinated to two 5-sulfo-8-quinolinolato ligands. This compound is known for its unique chemical properties and applications in various fields, including materials science and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- typically involves the reaction of zinc salts with 5-sulfo-8-quinolinolato ligands under controlled conditions. One common method includes dissolving zinc acetate in a suitable solvent, followed by the addition of 5-sulfo-8-quinolinolato ligands. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.

Types of Reactions:

    Oxidation: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- can undergo oxidation reactions, where the zinc ion may change its oxidation state.

    Reduction: The compound can also participate in reduction reactions, where the zinc ion is reduced to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the 5-sulfo-8-quinolinolato ligands can be replaced by other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Conditions: Elevated temperatures, presence of competing ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction may produce elemental zinc.

Scientific Research Applications

Chemistry: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is used as a precursor in the synthesis of other coordination compounds and materials with specific electronic and optical properties.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a fluorescent probe for detecting zinc ions in biological systems.

Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting zinc-dependent enzymes.

Industry: In the industrial sector, Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties .

Mechanism of Action

The mechanism of action of Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- involves its interaction with zinc-binding sites in target molecules. The compound can chelate zinc ions, affecting the function of zinc-dependent enzymes and proteins. This chelation can inhibit enzyme activity or alter protein conformation, leading to various biological effects.

Comparison with Similar Compounds

    Zinc(II), bis(8-hydroxyquinolinato): Similar in structure but lacks the sulfo group, affecting its solubility and reactivity.

    Copper(II), bis(8-quinolinolato): Contains copper instead of zinc, leading to different electronic and catalytic properties.

Uniqueness: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is unique due to the presence of the sulfo group, which enhances its solubility in aqueous solutions and its ability to participate in specific chemical reactions .

Properties

CAS No.

14494-69-0

Molecular Formula

C18H12N2O8S2Zn

Molecular Weight

513.8 g/mol

IUPAC Name

zinc;hydron;8-oxidoquinoline-5-sulfonate

InChI

InChI=1S/2C9H7NO4S.Zn/c2*11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h2*1-5,11H,(H,12,13,14);/q;;+2/p-2

InChI Key

RRMHYLZMKFYSRT-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].C1=CC2=C(C=CC(=C2N=C1)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])S(=O)(=O)[O-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.